N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core substituted with ethyl and difluoro groups. Its molecular formula is C₁₆H₁₁F₂N₃O₃S, with a molecular weight of 363.3 g/mol and an XLogP3 value of 4, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)8-11(17)9-13(14)22-16(20)19-15(21)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBQSZNVQFBWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Features of Analogous Benzamide Derivatives
Key Observations :
- The target compound and its nitro-substituted analogue () share identical molecular weights and lipophilicity, differing only in the substituent on the benzamide (nitro vs. hydrogen).
- Rip-B () lacks the benzothiazole ring, resulting in lower molecular weight and XLogP3, suggesting reduced steric bulk and improved solubility.
- The dihydrothiazole derivative () exhibits higher XLogP3 due to aromatic phenyl and methoxy groups, which enhance hydrophobicity.
Antimicrobial and Anticancer Activity
- W1 () demonstrates antimicrobial and anticancer activity attributed to its benzimidazole-thioacetamido group, which may disrupt DNA synthesis or enzyme function.
- Patent derivatives () with benzothiophene-carboxamide cores show efficacy against heartworm infections, highlighting the role of fluorine atoms in enhancing bioavailability and target binding .
Crystallographic and Computational Insights
- Geometric parameters : The dihydrothiazole derivative () has a planar thiazole ring with bond lengths (C–C = 1.34–1.48 Å) and angles consistent with aromatic conjugation .
- Hydrogen bonding : Analogues like Rip-B () may form intermolecular hydrogen bonds via amide and methoxy groups, influencing crystal packing and solubility .
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